4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione
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Overview
Description
4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[45]decane-8,8-dione is a chemical compound with a unique spiro structure, which includes both oxygen and sulfur atoms in its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . This method is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the spiro ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the spiro ring.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound has a similar spiro structure but lacks the aminomethyl group.
1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound includes additional nitrogen atoms in the ring system and has been studied for its biological activities
Uniqueness
4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione is unique due to its specific combination of oxygen, sulfur, and nitrogen atoms in the spiro ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H17NO3S |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
(8,8-dioxo-1-oxa-8λ6-thiaspiro[4.5]decan-4-yl)methanamine |
InChI |
InChI=1S/C9H17NO3S/c10-7-8-1-4-13-9(8)2-5-14(11,12)6-3-9/h8H,1-7,10H2 |
InChI Key |
CORNTJJLLNTYQM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C1CN)CCS(=O)(=O)CC2 |
Origin of Product |
United States |
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